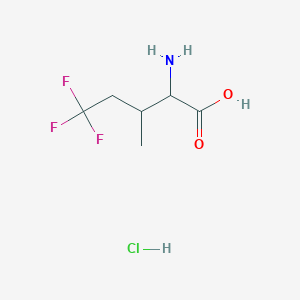
2-Amino-5,5,5-trifluoro-3-methylpentanoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-5,5,5-trifluoro-3-methylpentanoic acid hydrochloride is a fluorinated amino acid derivative. It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties to the compound. This compound is of interest in various fields of scientific research due to its distinctive structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5,5,5-trifluoro-3-methylpentanoic acid hydrochloride typically involves the introduction of the trifluoromethyl group into the amino acid backbone. One common method involves the reaction of 3-methylpentanoic acid with trifluoromethylating agents under controlled conditions. The amino group is then introduced through amination reactions, followed by the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-5,5,5-trifluoro-3-methylpentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-amino-5,5,5-trifluoro-3-methylpentanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-amino-5,5,5-trifluoro-3-methylpentanoic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-3-methylpentanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-amino-4,4,4-trifluorobutanoic acid: Another fluorinated amino acid with a shorter carbon chain.
2-amino-5-fluoro-3-methylpentanoic acid: Contains a single fluorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-amino-5,5,5-trifluoro-3-methylpentanoic acid hydrochloride imparts unique properties such as increased lipophilicity, metabolic stability, and reactivity compared to its non-fluorinated counterparts. These properties make it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C6H11ClF3NO2 |
|---|---|
Peso molecular |
221.60 g/mol |
Nombre IUPAC |
2-amino-5,5,5-trifluoro-3-methylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H10F3NO2.ClH/c1-3(2-6(7,8)9)4(10)5(11)12;/h3-4H,2,10H2,1H3,(H,11,12);1H |
Clave InChI |
BLJDWYOSGVDFIE-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(F)(F)F)C(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{6-[3-(2-Methoxyethyl)phenyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminedihydrochloride](/img/structure/B13570055.png)
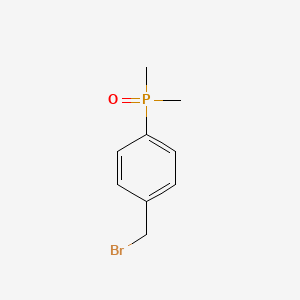
![3-([1,1'-Biphenyl]-4-yl)pyrrolidine](/img/structure/B13570066.png)
![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclopentane-1-carboxylicacid](/img/structure/B13570068.png)
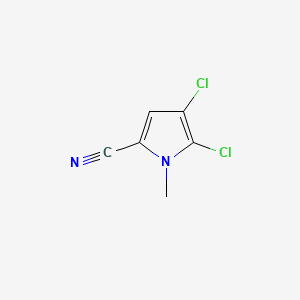
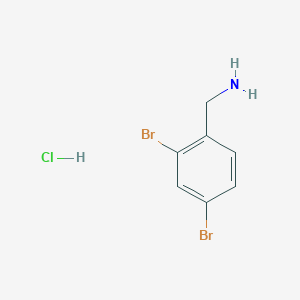
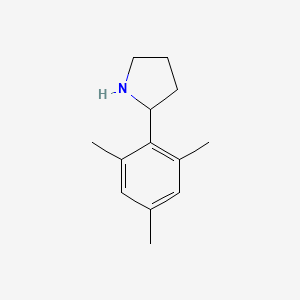
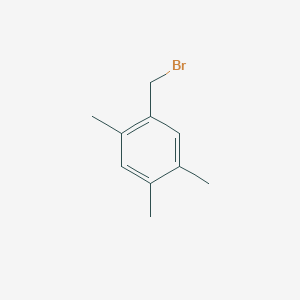

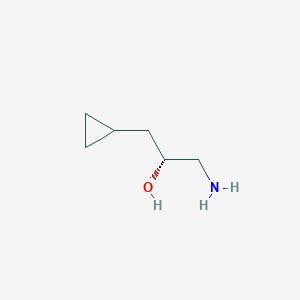
![Ethyl2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B13570118.png)
